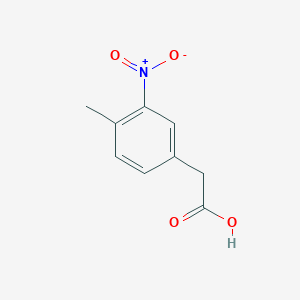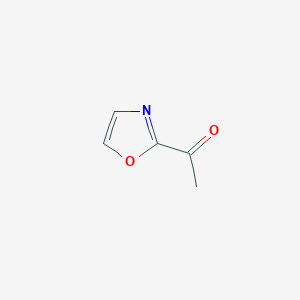![molecular formula C13H12FN B1319452 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-45-0](/img/structure/B1319452.png)
3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chiral Resolution Reagent
3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine and similar compounds have been explored for their use in chiral resolution. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic enantiopure chiral resolution reagent, demonstrates effectiveness in regioselective ring-opening reactions with various α-chiral primary and secondary amines. This property makes it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Novel Molecule for Security Ink
A novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, has been synthesized and exhibits multi-stimuli response. This molecule shows potential in applications like security inks due to its morphological dependant fluorochromism, which can reversibly occur under mechanical force or pH stimuli (Xiao-lin Lu & M. Xia, 2016).
Antitumor Activity
The derivative 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar chemical structure, has demonstrated antitumor activity by inhibiting the proliferation of certain cancer cell lines. This highlights the potential therapeutic applications of compounds derived from 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine (Xuechen Hao et al., 2017).
Fluorescent Molecular Probes
Fluorinated fluorophores, such as derivatives of 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine, are valuable in biological studies. Their ability to label intracellular targets and components makes them suitable for chemical biology investigations, particularly in studying acidic cellular compartments like endosomes (Zachary R. Woydziak et al., 2013).
OLEDs and Electronic Applications
Compounds structurally related to 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine have been explored in the field of organic light-emitting diodes (OLEDs). For instance, a new bipolar fluorophore based on this structure demonstrates impressive performance in non-doped OLEDs, exhibiting high efficiency and low efficiency roll-off at high brightness (B. Liu et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is the long chain free fatty acid (LCFA) receptor 4 (FFA4) , previously known as G protein–coupled receptor 120, or GPR120 . This receptor plays a crucial role in mediating the effects of LCFAs on glucose homeostasis, inflammation, and gut hormone secretion .
Mode of Action
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine acts as a potent and selective agonist for FFA4 . It interacts with FFA4, leading to the stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . This interaction also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for LCFAs, including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in 3T3-L1 adipocytes, and inhibiting the release of proinflammatory mediators from RAW264.7 macrophages .
Pharmacokinetics
The compound’s interaction with ffa4 leads to rapid internalization of the receptor, suggesting that it may have a relatively fast onset of action
Result of Action
The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine has several molecular and cellular effects. It stimulates glucagon-like peptide-1 secretion, enhances glucose uptake, and inhibits the release of proinflammatory mediators . These effects suggest promise for FFA4 as a therapeutic target for conditions such as type 2 diabetes and obesity .
Propriétés
IUPAC Name |
2-fluoro-4-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQWLSOOILBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602377 |
Source


|
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893735-45-0 |
Source


|
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)







![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)